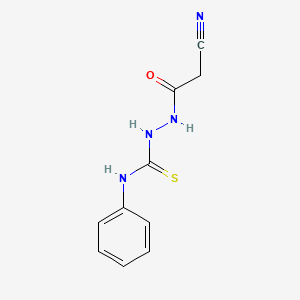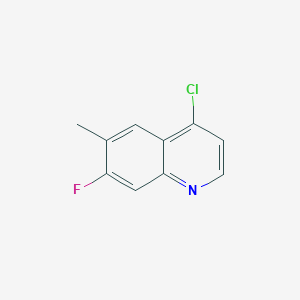
4-Chloro-7-fluoro-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-2-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is used as a pharmaceutical intermediate . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-7-fluoro-6-methylquinoline, has been a subject of research. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . A synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline has been disclosed, which uses 2-amino-4-fluorobenzoic acid and formamidine acetate as raw materials and subjects them to synthesis in ethylene glycol monomethylether under certain conditions .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-fluoro-6-methylquinoline is represented by the empirical formula C10H7ClFN . Its molecular weight is 195.62 .Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloro-7-fluoro-6-methylquinoline, are known to exhibit important biological activities. They are used extensively in the treatment of various infections and diseases . The chemical reactions involving quinoline derivatives are complex and depend on the substitution on the heterocyclic pyridine ring .Scientific Research Applications
Pharmaceutical Intermediates
Antimalarial Drug Development
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
The future directions for research on 4-Chloro-7-fluoro-6-methylquinoline and other quinoline derivatives are likely to focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the search for synthetic antimalarial drugs, treatment of various infections and diseases, and the development of new drugs for heart diseases .
properties
IUPAC Name |
4-chloro-7-fluoro-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJMZVHVHPCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

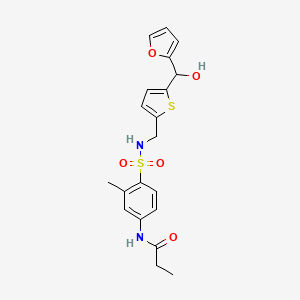
![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)
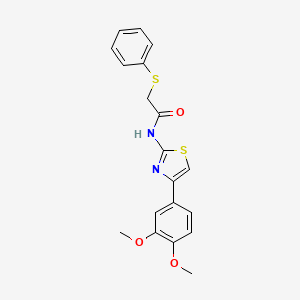
![5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2665897.png)
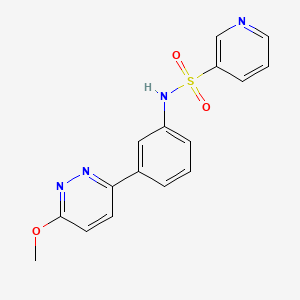
![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)
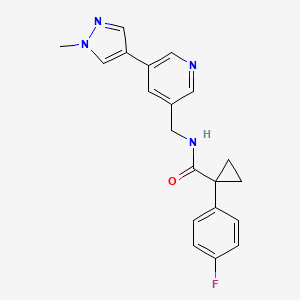

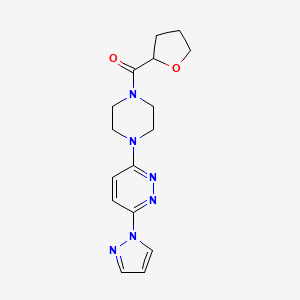

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride](/img/structure/B2665911.png)
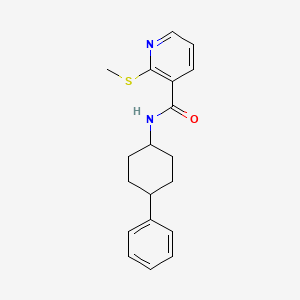
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2665913.png)
